{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetic acid
Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetic acid”, related compounds have been synthesized using various methods. For instance, some new sulfonamide-based indole derivatives were synthesized using 1H-indole-2-carboxylic acid as a starting material .Scientific Research Applications
Pharmacological Actions
Field
Application
Indole and its derivatives, including “{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetic acid”, are crucial in medicinal chemistry due to their physiological action . They exhibit antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties .
Method of Application
The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component and is produced by a variety of techniques .
Results
The sulfonamide analogs of indole, referred to as sulfa medicines, have recently been produced and exhibit strong antimicrobial actions .
Anti-Inflammatory Activities
Field
Application
The synthesized compounds of 2-(4-methylsulfonylphenyl) indole derivatives were assessed for their antimicrobial, COX inhibitory, and anti-inflammatory activities .
Method of Application
Three series of 2-(4-methylsulfonylphenyl) indole derivatives have been designed and synthesized .
Results
Compounds showed good anti-inflammatory activity with excessive selectivity towards COX-2 in comparison with reference drugs indomethacin and celecoxib . Some compounds were found to release moderate amounts of NO to decrease the side effects associated with selective COX-2 inhibitors .
Antiviral Activity
Application
Indole derivatives have been reported to have antiviral properties . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Method of Application
The compounds were synthesized and tested against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
Results
Among the tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
Antioxidant Activity
Application
Indole derivatives have been reported to have antioxidant properties .
Method of Application
The compounds were synthesized and tested for their antioxidant properties .
Results
The results of these tests have shown that indole derivatives possess antioxidant properties .
Dual Antimicrobial and Anti-Inflammatory Activities
Application
2-(4-methylsulfonylphenyl) indole derivatives have been designed and synthesized for their dual antimicrobial and anti-inflammatory activities .
Method of Application
Three series of 2-(4-methylsulfonylphenyl) indole derivatives have been synthesized .
Results
The synthesized compounds showed good anti-inflammatory activity with excessive selectivity towards COX-2 in comparison with reference drugs indomethacin and celecoxib . Some compounds were found to release moderate amounts of NO to decrease the side effects associated with selective COX-2 inhibitors .
Selective COX-2 Inhibitors
Application
A new series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines was designed, synthesized, and evaluated as selective COX-2 inhibitors .
Method of Application
The designed compounds were synthesized through two-step reactions .
Results
Among these compounds, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine exhibited the highest potency (IC50 0.07 μM) and selectivity (selectivity index 508.6) against COX-2 enzyme .
properties
IUPAC Name |
2-[4-(methanesulfonamido)indol-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4S/c1-18(16,17)12-9-3-2-4-10-8(9)5-6-13(10)7-11(14)15/h2-6,12H,7H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMHSXKKTHDYAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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